7-[alpha-[(4-Methyl-2-pyridyl)amino]benzyl]-8-quinolinol
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Overview
Description
7-[alpha-[(4-Methyl-2-pyridyl)amino]benzyl]-8-quinolinol is a complex organic compound that features a quinoline core structure substituted with a benzyl group and a pyridylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[alpha-[(4-Methyl-2-pyridyl)amino]benzyl]-8-quinolinol typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the benzyl group and the pyridylamino moiety. Key steps may involve:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Benzyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridylamino Moiety: This can be accomplished through a nucleophilic substitution reaction, where the benzylated quinoline is reacted with 4-methyl-2-pyridylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-[alpha-[(4-Methyl-2-pyridyl)amino]benzyl]-8-quinolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridyl positions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, lithium diisopropylamide, dimethylformamide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline and pyridyl derivatives.
Scientific Research Applications
7-[alpha-[(4-Methyl-2-pyridyl)amino]benzyl]-8-quinolinol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-[alpha-[(4-Methyl-2-pyridyl)amino]benzyl]-8-quinolinol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, altering their function and activity.
Pathways Involved: It may inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can disrupt bacterial cell wall synthesis, resulting in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 7-[alpha-[(4-Methyl-2-pyridyl)amino]benzyl]-8-hydroxyquinoline
- 7-[alpha-[(4-Methyl-2-pyridyl)amino]benzyl]-8-methoxyquinoline
- 7-[alpha-[(4-Methyl-2-pyridyl)amino]benzyl]-8-chloroquinoline
Uniqueness
7-[alpha-[(4-Methyl-2-pyridyl)amino]benzyl]-8-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a benzyl and pyridylamino group enhances its ability to interact with various biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
5335-98-8 |
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Molecular Formula |
C22H19N3O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
7-[[(4-methylpyridin-2-yl)amino]-phenylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C22H19N3O/c1-15-11-13-23-19(14-15)25-20(16-6-3-2-4-7-16)18-10-9-17-8-5-12-24-21(17)22(18)26/h2-14,20,26H,1H3,(H,23,25) |
InChI Key |
PKUYZMYEHWGCMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
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